7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid
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Overview
Description
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. It is structurally related to moxifloxacin, a well-known antibiotic, and is often studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is typically achieved through a series of cyclization reactions.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions.
Incorporation of the pyrrolo[3,4-b]pyridine moiety: This is done through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. They often involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Like lithium aluminum hydride and sodium borohydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic and other therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves:
Inhibition of bacterial enzymes: It targets enzymes essential for bacterial DNA replication and repair.
Disruption of cellular processes: By binding to specific molecular targets, it disrupts vital cellular processes, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A closely related antibiotic with a similar structure.
Levofloxacin: Another fluoroquinolone antibiotic with comparable properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific structural features, such as the pyrrolo[3,4-b]pyridine moiety and the cyclopropyl group, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H24FN3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m1/s1 |
InChI Key |
UGXNFVOVJRJWHB-ABAIWWIYSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@H]5CCCN[C@H]5C4 |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
Origin of Product |
United States |
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